molecular formula C6H10ClNO B578646 PIPERIDINE-D10-CARBONYL CHLORIDE CAS No. 1219803-31-2

PIPERIDINE-D10-CARBONYL CHLORIDE

Cat. No.: B578646
CAS No.: 1219803-31-2
M. Wt: 157.663
InChI Key: BIFDXOOJPDHKJH-YXALHFAPSA-N
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Description

Piperidine-D10-carbonyl chloride: is a deuterated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms in the piperidine ring, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is C6D10ClNO, and it is often used as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-D10-carbonyl chloride can be synthesized through several methods. One common approach involves the deuteration of piperidine followed by the introduction of the carbonyl chloride group. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium sources. The carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration and chlorination processes. These processes are carried out in specialized reactors designed to handle deuterium and chlorinating agents safely. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperidine-D10-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Piperidine-D10 derivatives with various functional groups.

    Reduction Reactions: Piperidine-D10-methanol and other reduced derivatives.

    Oxidation Reactions: Oxidized piperidine-D10 derivatives.

Scientific Research Applications

Piperidine-D10-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidine-D10-carbonyl chloride primarily involves its reactivity as a carbonyl chloride compound. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, deuterated compounds like this compound are used to study metabolic pathways and drug interactions due to their unique isotopic properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of the carbonyl chloride group further enhances its reactivity, making it a versatile reagent in organic synthesis .

Properties

CAS No.

1219803-31-2

Molecular Formula

C6H10ClNO

Molecular Weight

157.663

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride

InChI

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2

InChI Key

BIFDXOOJPDHKJH-YXALHFAPSA-N

SMILES

C1CCN(CC1)C(=O)Cl

Synonyms

PIPERIDINE-D10-CARBONYL CHLORIDE

Origin of Product

United States

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